4-(异丙硫基)-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

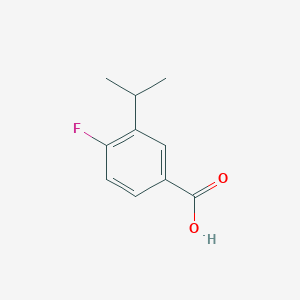

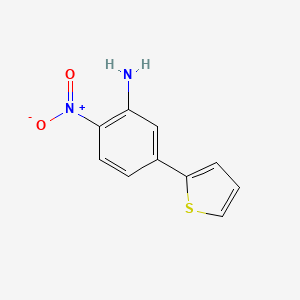

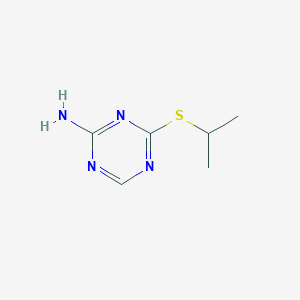

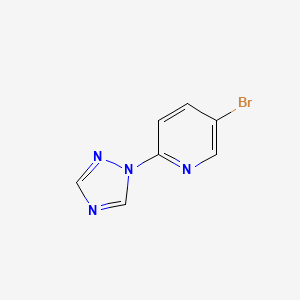

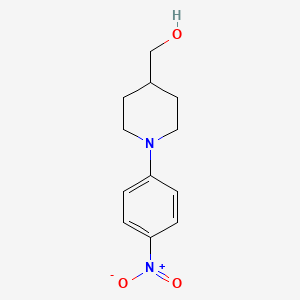

The compound "4-(Isopropylthio)-1,3,5-triazin-2-amine" is a derivative of 1,3,5-triazine, which is a class of nitrogen-containing heterocycles. The triazine ring is a versatile scaffold in medicinal chemistry and materials science due to its three nitrogen atoms, which can participate in various chemical reactions and interactions. The isopropylthio substituent suggests that the compound may have lipophilic properties and potential for further functionalization.

Synthesis Analysis

The synthesis of triazine derivatives often involves the substitution of different functional groups onto the triazine ring. For example, the synthesis of 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazines involves the reaction of 2-amino-4-(m-aminoanilino)-6-isopropenyl-1,3,5-triazine with various acyl chlorides . Although the specific synthesis of "4-(Isopropylthio)-1,3,5-triazin-2-amine" is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution reactions.

Molecular Structure Analysis

The molecular structure of triazine derivatives can be studied using spectroscopic methods such as NMR, IR, and UV/Vis spectroscopy, as well as X-ray crystallography . These techniques can provide information about the electronic structure, tautomeric forms, and the spatial arrangement of atoms within the molecule. The presence of the isopropylthio group in "4-(Isopropylthio)-1,3,5-triazin-2-amine" would influence the molecule's overall geometry and electronic distribution.

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions, including nucleophilic substitutions, cyclocondensations, and hydrogen bonding interactions . The reactivity of "4-(Isopropylthio)-1,3,5-triazin-2-amine" would be influenced by the electron-withdrawing or donating properties of the isopropylthio group and the availability of the nitrogen atoms for bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives, such as glass transition temperatures and melting points, can be influenced by the nature of the substituents on the triazine ring . For example, long acyl side-chains can lead to crystallinity and specific melting temperatures. The isopropylthio group in "4-(Isopropylthio)-1,3,5-triazin-2-amine" would contribute to the compound's hydrophobic character and could affect its melting point and solubility in organic solvents.

科学研究应用

合成和化学性质

合成技术:已经探索了各种合成方法用于三嗪衍生物,包括4-(异丙硫基)-1,3,5-三嗪-2-胺。例如,一项研究展示了一种实用的合成方法,用于4-氨基取代的吡唑并[1,5-a][1,3,5]三嗪-2-胺,强调了三氯甲基基团作为离去基团在核磁取代反应中与各种胺反应的用途(Lim, Dolzhenko, & Dolzhenko, 2014)。

化学性质和反应:已经研究了相关三嗪化合物的反应性和化学性质,例如在二甲基亚砜溶液中类似三嗪衍生物的串联去质子/偶氮-四唑互变异构化反应。这些见解有助于理解三嗪衍生物,包括4-(异丙硫基)-1,3,5-三嗪-2-胺的化学和潜在应用(Chapyshev & Ushakov, 2015)。

生物和药用应用

生物筛选:通过广泛的生物活性筛选,已经确定了一些三嗪衍生物作为降钙素基因相关肽(CGRP)受体拮抗剂,这可以为4-(异丙硫基)-1,3,5-三嗪-2-胺的潜在生物应用提供见解(Lim, Dolzhenko, & Dolzhenko, 2014)。

潜在抗癌性能:另一项研究报道了4-芳基-6-环氨基-1,3,5-三嗪-2-胺的合成,并在某些化合物中发现了强效的抗白血病活性,表明相关三嗪化合物在癌症治疗中的潜力(Dolzhenko et al., 2021)。

碳酸酐酶抑制:通过合成含有1,3,5-三嗪基团的某些三嗪衍生物,已经显示出对人类碳酸酐酶的显著抑制作用,表明它们在治疗癌症、肥胖和青光眼等疾病中的潜力(Lolak et al., 2019)。

材料科学和聚合物化学

光学性质和电子迁移率:对取代的1,3,5-三嗪交替共聚物的研究揭示了它们在材料科学中的潜力,例如用于具有显著电子漂移迁移率的发光材料(Yamamoto et al., 2006)。

聚合物的合成:从异丙烯基-1,3,5-三嗪合成了新的梳状聚合物,突出了三嗪衍生物在聚合物科学中的多功能性(Kunisada et al., 1991)。

属性

IUPAC Name |

4-propan-2-ylsulfanyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4(2)11-6-9-3-8-5(7)10-6/h3-4H,1-2H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGCOEGULXXBQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201240700 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1415719-22-0 |

Source

|

| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazin-2-amine, 4-[(1-methylethyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201240700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(dimethylamino)carbonyl]glycine](/img/structure/B1323178.png)